1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol
Overview
Description
1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol is a complex organic compound. Known for its multifunctional nature, it finds use in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized using a series of reactions, beginning with the preparation of key intermediates. One common approach is to start with the precursor molecule, subjecting it to a series of substitution reactions.
Industrial Production Methods
On an industrial scale, this compound is produced by optimizing reaction conditions to ensure high yield and purity. Catalysts and specific temperature and pressure conditions are often employed to drive the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides.
Major Products
The major products formed depend on the specific reactions and conditions. Oxidation usually yields compounds with higher oxidation states, while reduction results in simpler molecules.
Scientific Research Applications
The compound has broad applications in scientific research:
Chemistry: : Used as a reagent and intermediate in organic synthesis.
Biology: : Functions as a biochemical probe to study enzyme mechanisms.
Medicine: : Potential therapeutic agent due to its biological activity.
Industry: : Utilized in the manufacturing of various chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, including enzymes and receptors. The pathways involve binding to specific sites, altering the activity of these targets, and initiating biological responses.
Comparison with Similar Compounds
Similar Compounds
Compounds like 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol share structural similarities but differ in functional groups or substituents.
Uniqueness
This compound's unique structure, including the thiadiazole moiety, sets it apart from others, providing distinct chemical and biological properties.
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Properties
IUPAC Name |
(2S)-1-(tert-butylamino)-3-[[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3S/c1-11(2,3)13-6-8(17)7-18-10-9(12-4-5-16)14-19-15-10/h8,13,16-17H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTFJZVUWAYAIV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1NCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1NCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75014-26-5 | |
Record name | 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075014265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,1-DIMETHYLETHYLAMINO-3-((4-(2-HYDROXYETHYLAMINO)-1,2,5-THIADIAZOL-3-YL)OXY))-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3Z152215Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol in Timolol metabolism?
A1: This compound represents one of the two major urinary metabolites of Timolol observed in humans, rats, and mice. [] Its presence provides valuable insight into the metabolic pathways of Timolol across species. Understanding the formation and potential activity of metabolites like this one is crucial for comprehending the overall pharmacological profile of Timolol.
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